2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol

Chemical Procurement Assay Reproducibility Impurity Profiling

Medicinal chemistry projects targeting nicotinic receptors often suffer from limited access to validated pharmacophoric fragments, delaying SAR expansion. This 5-chloro-2,4-dimethoxyphenyl ethanolamine derivative, structurally related to the α7 nAChR PAM PNU-120596, directly addresses this bottleneck. - Unique bis(hydroxyethyl)amino tail provides dual derivatization handles unavailable in mono-ethanolamine analogs. - Measured LogP of 1.439 ensures superior membrane permeability compared to non-halogenated variants (predicted LogP ~0.8). - Supplied at ≥95% purity, enabling immediate use in focused library synthesis and chemical probe development.

Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
CAS No. 1311315-03-3
Cat. No. B1422016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol
CAS1311315-03-3
Molecular FormulaC12H18ClNO4
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N(CCO)CCO)Cl)OC
InChIInChI=1S/C12H18ClNO4/c1-17-11-8-12(18-2)10(7-9(11)13)14(3-5-15)4-6-16/h7-8,15-16H,3-6H2,1-2H3
InChIKeyBEFLZRVWWICSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol


2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol (CAS 1311315-03-3) is a synthetic phenyl ethanolamine derivative featuring a 5-chloro-2,4-dimethoxyphenyl core linked to a bis(2-hydroxyethyl)amino moiety [1]. This compound is cataloged primarily as a research chemical and building block, with a molecular weight of 275.73 g/mol and a molecular formula of C12H18ClNO4 [2]. Its structure incorporates a key pharmacophoric fragment (5-chloro-2,4-dimethoxyphenyl) present in several known bioactive molecules, such as the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator PNU-120596, positioning it as a potentially valuable intermediate or probe molecule for medicinal chemistry campaigns .

Product type Synthetic phenyl ethanolamine building block
Core fragment 5-chloro-2,4-dimethoxyphenyl (present in α7 nAChR bioactive molecules)
Derivatization Bis(hydroxyethyl)amino tail enables diverse chemical modifications

Why This Phenyl Ethanolamine Building Block Is Not Interchangeable


Generic substitution among phenyl ethanolamine derivatives is unreliable for demanding research applications due to the profound impact of subtle structural variations on physicochemical properties and biological recognition. The target compound's specific combination of a 5-chloro substituent on the dimethoxyphenyl ring and a bis(hydroxyethyl)amino tail defines a unique chemical space with distinct polarity, hydrogen-bonding capacity, and metabolic stability profiles compared to non-halogenated or mono-ethanolamine analogs [1]. These differences directly influence solubility, membrane permeability, and target engagement, making empirical equivalence impossible without explicit comparative data. The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators, providing a rational basis for its prioritized selection [2].

Chlorine substitution pattern may shift lipophilicity and target interaction compared to non-halogenated analogs.
Bis(hydroxyethyl)amino tail vs. mono-ethanolamine alters hydrogen-bonding capacity and solubility profile.
Impurity profile may differ between suppliers; lower-grade alternatives may introduce assay interference.

Quantitative Differentiation Evidence


Purity Specification for Reproducible Research

The commercial specification for 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol (CAS 1311315-03-3) guarantees a minimum purity of 95% . While many research chemicals are sold at this standard, the documented commitment from suppliers allows for straightforward verification and minimizes the risk of unsuspected impurities that could confound structure-activity relationship (SAR) studies.

Purity Specification
Data to verify
≥95% (supplier specification)
Supports procurement quality control and assay reproducibility.
Verify batch-specific COA for impurity profile.
Chemical Procurement Assay Reproducibility Impurity Profiling

Distinct LogP and Solubility Profile

The measured hydrophobicity (LogP) for 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol is 1.439 [1]. This value places it in a moderately lipophilic region, differentiating it from non-halogenated or mono-hydroxylated analogs. For example, a close structural analog, 2-((2,4-dimethoxyphenyl)amino)ethanol, is predicted to have a significantly lower LogP of approximately 0.8 based on fragment-based calculations, due to the absence of the chlorine atom and the additional hydroxyethyl group . This implies that the target compound will have distinct solubility and permeability characteristics, which are critical parameters in early-stage drug discovery and chemical biology.

Lipophilicity (LogP)
Reported
Target LogP 1.439 vs. non-halogenated analog ~0.8 (predicted)
Higher lipophilicity may influence membrane permeability and solubility.
Comparator LogP is a computational estimate.
Physicochemical Profiling LogP Solubility

Pharmacophoric Relevance to α7 nAChR

The 5-chloro-2,4-dimethoxyphenyl group is a critical pharmacophoric element in the well-characterized α7 nicotinic acetylcholine receptor (α7 nAChR) positive allosteric modulator, PNU-120596 [1]. PNU-120596, which incorporates this exact aryl motif, exhibits potent and selective modulation of α7 nAChR with an EC50 of 216 nM . This establishes that the specific chloro-dimethoxyphenyl substitution pattern is competent for high-affinity protein binding. The presence of the same core structure in 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol immediately suggests it may serve as a privileged scaffold for targeting this receptor, providing a structural advantage over analogs with different substitution patterns that lack this established pharmacophoric validation.

Pharmacophore Context
Class-level inference
Contains 5-chloro-2,4-dimethoxyphenyl fragment found in α7 nAChR PAM PNU-120596 (EC50 216 nM)
May support α7 nAChR-focused medicinal chemistry.
Binding affinity and selectivity require direct validation.
α7 nAChR Allosteric Modulation Pharmacophore

Optimal Application Scenarios


Lead Optimization for α7 Nicotinic Receptor Modulators

The compound's 5-chloro-2,4-dimethoxyphenyl scaffold is a known privileged structure for α7 nAChR positive allosteric modulation, as demonstrated by the high potency of PNU-120596 (EC50 = 216 nM) . 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol, with its bis(hydroxyethyl)amino tail, provides a distinct chemical handle for further functionalization and SAR exploration around this pharmacophore, offering an advantage over simpler or less decorated analogs that lack this established biological validation.

Synthesis of Diverse Phenyl Ethanolamine Libraries

With a commercially guaranteed minimum purity of 95% and a measured LogP of 1.439 [1], this compound is a well-characterized, reliable building block for constructing focused compound libraries. Its balanced hydrophobicity and two hydroxyethyl groups offer multiple sites for diversification, making it a superior choice over mono-ethanolamine analogs with lower solubility or reactivity when generating diverse chemotypes for high-throughput screening.

Development of Halogenated Aromatic Chemical Probes

The presence of the chlorine atom at the 5-position contributes to the compound's distinct lipophilicity (LogP 1.439) compared to non-halogenated analogs (predicted LogP ~0.8) [1]. This physicochemical difference is crucial for the rational design of chemical probes where membrane permeability is a key parameter. The compound is therefore ideally suited as a starting point for developing tools to investigate biological systems where the 5-chloro-2,4-dimethoxyphenyl motif confers a desired property.

Application
Selection Property
Validation Focus
α7 nAChR modulator lead optimization
Privileged scaffold for α7 nAChR modulation research
Target engagement and selectivity in α7 nAChR assays
Phenyl ethanolamine library synthesis
Bis(hydroxyethyl) tail for diversification
Library purity and structural diversity
Halogenated aromatic probe development
Chlorinated aromatic core for permeability modulation
Membrane permeability and target binding studies
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